molecular formula C19H19F3N2O4 B2582171 N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide CAS No. 1351641-26-3

N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide

Cat. No.: B2582171
CAS No.: 1351641-26-3
M. Wt: 396.366
InChI Key: JDIZMEINYABUPT-UHFFFAOYSA-N
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Description

N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a synthetic ethanediamide derivative intended for research and development purposes. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential bioactivity and complex molecular interactions . The structure features a 4-(trifluoromethyl)phenyl group, a moiety often incorporated to modulate a compound's electronic properties, metabolic stability, and binding affinity in drug discovery efforts . This product is supplied as a high-grade solid to ensure consistency in experimental results. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening to investigate its potential biological and physical properties.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-2-28-15-9-7-14(8-10-15)24-18(27)17(26)23-11-16(25)12-3-5-13(6-4-12)19(20,21)22/h3-10,16,25H,2,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIZMEINYABUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide involves multiple steps. One common synthetic route includes the reaction of 4-ethoxyaniline with 2-bromo-1-(4-trifluoromethylphenyl)ethanone under basic conditions to form an intermediate. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and trifluoromethylphenyl groups, using reagents such as halogens or alkylating agents.

Scientific Research Applications

N’-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The electronic and steric properties of aryl substituents significantly influence physicochemical and biological behaviors. Key comparisons include:

N'-[(4-Fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide (BG14484)
  • Structure : Differs from the target compound by replacing the 4-ethoxyphenyl group with a 4-fluorophenylmethyl moiety.
  • Molecular weight: 384.32 g/mol .
Bisamide Derivatives (Compounds 44–47)
  • Examples :
    • Compound 44 : Contains a 4-chlorophenyl group.
    • Compound 45 : Features a p-tolyl (methyl-substituted phenyl) group.
  • Impact : Chloro and methyl substituents increase lipophilicity (LogP) but may reduce solubility compared to ethoxy. These compounds exhibit varied bioactivities in screening studies, though specific data for the target compound are unavailable .

Hydroxyethyl Group and Hydrogen Bonding

The 2-hydroxyethyl group in the target compound is critical for hydrogen bonding, a feature shared with:

N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide (12a)
  • Structure : Contains a hydroxyethyl group but lacks the trifluoromethylphenyl moiety.
  • Impact : The hydroxy group enhances aqueous solubility, as observed in NMR and MS data, but the absence of CF₃ may reduce membrane permeability .

Trifluoromethyl-Containing Analogs

The CF₃ group is a common motif in medicinal chemistry for improving metabolic stability and binding affinity:

2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide
  • Structure : Replaces the ethanediamide core with a thioamide.
  • Impact : Thioamides exhibit distinct electronic properties and lower stability under oxidative conditions. Molecular weight: 310.05 g/mol (HRMS) .
BD103 (Ethoxyphenyl-containing Dihydropyridopyrimidinone)
  • Structure: Shares a 4-ethoxyphenyl group but incorporates a pyrido[2,3-d]pyrimidinone ring.
  • Impact : The ethoxy group may contribute to similar pharmacokinetic profiles, though the heterocyclic core likely alters target selectivity .

Data Table: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-ethoxyphenyl, CF₃, hydroxyethyl Not reported Enhanced solubility via ethoxy; H-bonding
BG14484 4-fluorophenylmethyl, CF₃ 384.32 Higher LogP due to fluorine
Compound 44 4-chlorophenyl, CF₃ Not reported Increased lipophilicity
2-Oxo-N-phenyl... Thioamide, CF₃ 310.05 Oxidative instability
BD103 Ethoxyphenyl, dihydropyridopyrimidinone Not reported Heterocyclic core for target engagement

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step routes, similar to bisamide derivatives in (yields: 45–57%) .
  • Solubility vs. Permeability : Ethoxy and hydroxy groups may improve solubility over chloro or CF₃ analogs, but this requires experimental validation .

Biological Activity

N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C19H20F3N2O3C_{19}H_{20}F_3N_2O_3 with a molecular weight of 367.4 g/mol. The structure features an ethoxyphenyl group and a trifluoromethyl phenyl moiety, which are significant for its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, a study evaluating various derivatives found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported at 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating both bacteriostatic and bactericidal properties, as the minimum bactericidal concentration (MBC) values matched the MICs .

CompoundMIC (μM)MBC (μM)Activity Type
This compound25.925.9Bactericidal
Other Derivatives12.912.9Bactericidal

2. Anti-inflammatory Potential

The anti-inflammatory properties of this compound were assessed through its interaction with nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. Certain analogs demonstrated an increase in NF-κB activity by approximately 10–15%, suggesting that structural modifications can significantly influence the pro-inflammatory or anti-inflammatory potential of similar compounds .

3. Cell Viability and Toxicity

In vitro studies have also evaluated the cytotoxic effects of the compound on various cell lines. The half-maximal inhibitory concentration (IC50) values were determined, with some derivatives showing IC50 values below 20 µM, indicating potential cytotoxicity at higher concentrations .

Case Study 1: Antimicrobial Efficacy

A specific case study investigated the efficacy of this compound against clinical isolates of MRSA. The study concluded that the compound's structural features contributed to its enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory mechanisms of related compounds, suggesting that modifications in the phenyl ring's substituents could lead to varying degrees of NF-κB inhibition or activation, thus influencing inflammation pathways .

Q & A

Basic: What are the standard synthetic routes for N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide bond formation : Coupling agents like EDC or HATU are used to link the ethanediamide backbone with substituted phenyl groups .
  • Functional group introduction : The 4-ethoxyphenyl and trifluoromethylphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Hydroxyethyl group incorporation : Achieved through reduction of ketone intermediates or hydroxylation of ethylene derivatives .
    Reaction optimization includes solvent choice (e.g., dichloromethane or DMF), temperature control (0–80°C), and catalysts (e.g., sodium hydroxide for deprotonation) .

Basic: What analytical techniques are critical for verifying the compound’s structural integrity?

Post-synthesis characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : To confirm connectivity of the ethanediamide backbone and substituents (e.g., ¹H NMR for hydroxyethyl protons, ¹⁹F NMR for trifluoromethyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of diastereomers .
  • Mass Spectrometry (MS) : To validate molecular weight and detect degradation products .

Advanced: How can steric hindrance from the trifluoromethyl group impact reaction optimization?

The trifluoromethyl group introduces steric and electronic effects:

  • Steric effects : Computational modeling (e.g., DFT calculations) predicts hindered rotation around the phenyl ring, affecting regioselectivity in substitution reactions .
  • Electronic effects : The electron-withdrawing nature of CF₃ may reduce nucleophilicity of adjacent groups, necessitating stronger bases (e.g., LDA) for deprotonation .
  • Mitigation strategies : Use bulky solvents (e.g., THF) to stabilize transition states or employ microwave-assisted synthesis to accelerate kinetics .

Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Fluorescence Polarization Assays : Measure binding affinity to target enzymes (e.g., kinases) by tracking changes in polarized light emission upon compound binding .
  • Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics with immobilized enzyme targets .
  • Enzymatic Activity Assays : Use spectrophotometric methods (e.g., NADH depletion for oxidoreductases) to assess inhibition efficacy .
    Dose-response curves (IC₅₀ values) and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

Advanced: How does pH and thermal stability influence its storage and experimental use?

  • pH Stability : Degradation studies in buffered solutions (pH 1–13) show optimal stability at pH 6–7. Acidic conditions hydrolyze the amide bond, while basic conditions deprotonate the hydroxyethyl group .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Storage at –20°C in inert atmospheres (argon) prevents oxidation .
  • Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under UV light; amber vials are recommended for long-term storage .

Advanced: How can computational modeling guide SAR studies for this compound?

  • Docking Simulations : Predict binding modes to biological targets (e.g., receptors) using software like AutoDock Vina. The trifluoromethyl group’s hydrophobicity enhances binding pocket occupancy .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-donating ethoxy groups improve solubility but may reduce target affinity .
  • MD Simulations : Assess conformational flexibility of the hydroxyethyl group in aqueous vs. lipid environments to optimize bioavailability .

Advanced: What strategies resolve contradictions in reported bioactivity data?

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like assay type (cell-free vs. cell-based) .
  • Orthogonal Validation : Confirm activity via unrelated assays (e.g., SPR and enzymatic assays) to rule out false positives .
  • Structural Analogs : Test derivatives (e.g., replacing CF₃ with Cl) to isolate the contribution of specific substituents to bioactivity .

Basic: What purification methods are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar by-products (e.g., unreacted hydroxyethyl intermediates) .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and impurities .
  • Centrifugal Partition Chromatography (CPC) : For large-scale purification, avoiding silica gel degradation .

Advanced: How does the compound’s logP affect its pharmacokinetic profile?

  • Calculated logP (cLogP) : ~3.5 (predicted via ChemDraw), indicating moderate lipophilicity. This balances cell membrane permeability and aqueous solubility .
  • In Vivo Correlation : Higher logP correlates with increased CNS penetration in rodent models but may reduce renal clearance .
  • Derivatization : Adding hydrophilic groups (e.g., sulfonate) lowers logP to enhance solubility for IV administration .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

  • Reaction Scalability : Transition from batch to flow chemistry improves heat dissipation for exothermic amide couplings .
  • Cost-Efficiency : Replace expensive coupling agents (HATU) with mixed anhydride methods .
  • Regioselectivity : Use directing groups (e.g., boronic esters) to control trifluoromethylphenyl orientation during cross-coupling .

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